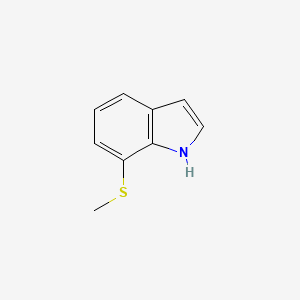

7-(Methylthio)-1H-indole

描述

Overview of Indole (B1671886) Scaffolds in Contemporary Synthetic and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in modern synthetic and medicinal chemistry. mdpi.comnih.gova-z.lu This structural motif is present in a vast array of natural products, alkaloids, and pharmacologically active compounds. nih.govresearchgate.net The versatility of the indole ring allows for diverse functionalization, enabling chemists to modulate the biological activity of the resulting derivatives. mdpi.com Consequently, indole derivatives are integral to the development of new therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov The ability of the indole scaffold to interact with various biological targets has cemented its status as a privileged structure in drug discovery. mdpi.comnih.gov

Contextualization of 7-(Methylthio)-1H-indole as a Versatile Building Block in Complex Molecule Synthesis

Within the broad family of indole derivatives, this compound stands out as a particularly useful building block. The presence of the methylthio (-SCH3) group at the 7-position of the indole ring introduces unique reactivity. This sulfur-containing moiety can participate in or direct a range of chemical reactions, including electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of additional functional groups and the construction of more complex molecular architectures.

The methylthio group can influence the electronic properties of the indole ring, potentially activating it for specific transformations. evitachem.com This makes this compound a valuable intermediate for synthesizing substituted indoles with precise substitution patterns that are often challenging to achieve through other synthetic routes. Its role as a precursor allows for the efficient assembly of intricate molecular frameworks found in various biologically active compounds.

Significance of Functionalized Heterocyclic Intermediates in Pharmaceutical Discovery Research

The development of new pharmaceuticals heavily relies on the availability of a diverse array of functionalized heterocyclic intermediates. researchgate.netresearchgate.netijprajournal.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. researchgate.netpharmtech.com Functionalized heterocycles, such as this compound, provide the chemical tools necessary to explore new chemical space and design novel drug candidates. ijprajournal.com

These intermediates allow for the rapid synthesis of libraries of related compounds, a crucial step in structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound using various functionalized building blocks, medicinal chemists can optimize its pharmacological properties. The development of novel synthetic methodologies to create and functionalize these heterocyclic cores is a critical area of research that directly impacts the efficiency of drug discovery programs. researchgate.netresearchgate.netmdpi.com

Structure

3D Structure

属性

IUPAC Name |

7-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOFEYGEQAVLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600584 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936902-07-7 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methylthio 1h Indole

Analysis of Precursor Design and Strategic Approaches to Indole (B1671886) Ring Formation

The synthesis of a 7-substituted indole, such as 7-(Methylthio)-1H-indole, necessitates a strategic approach to the formation of the indole core itself, ensuring the desired substitution pattern. Classical indole syntheses can be adapted for this purpose through meticulous precursor design.

Bartoli Indole Synthesis: This method has become one of the most effective and flexible routes for preparing 7-substituted indoles. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. jk-sci.com To generate this compound, the logical precursor would be 1-(methylthio)-2-nitrobenzene . The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization. wikipedia.org The presence of a sterically demanding substituent at the ortho position, in this case, the methylthio group, is often crucial for high yields. wikipedia.orgjk-sci.com Typically, three equivalents of the vinyl Grignard reagent are required to drive the reaction to completion when starting from a nitroarene. wikipedia.org

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this venerable reaction produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org To achieve substitution at the C7 position, the corresponding (2-substituted-phenyl)hydrazine must be used as a precursor. For the target compound, (2-(methylthio)phenyl)hydrazine would be reacted with a suitable carbonyl compound, such as pyruvic acid or an acetaldehyde (B116499) equivalent. The reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgrsc.org The initial phenylhydrazone isomerizes to an enamine, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgjk-sci.com

Other Strategies: Modern variations and alternative cyclizations offer additional pathways. The Dobbs modification of the Bartoli synthesis employs an ortho-bromo nitroarene, where the bromine atom acts as a disposable directing group that is removed reductively after the indole ring is formed. organic-chemistry.org Furthermore, palladium-catalyzed cascade processes that construct the indole ring from simple precursors, such as o-dihaloarenes and imines, provide a modular approach to variously substituted indoles. acs.org

Regioselective Introduction of the Methylthio Moiety at Position 7 of the Indole Nucleus

An alternative and more convergent approach to this compound involves the direct functionalization of a pre-formed indole ring. Due to the inherent electronic properties of indole, which favor electrophilic substitution at C3 and to a lesser extent C2, functionalization at the C4-C7 positions of the benzene (B151609) ring is significantly more challenging. nih.gov Overcoming this challenge requires the use of a directing group (DG) strategy, where a removable group, typically on the indole nitrogen, physically guides a metal catalyst to a specific C-H bond.

The key to C7 functionalization is the use of a directing group that favors the formation of a six-membered metallacycle intermediate, which includes the C7-H bond, over the kinetically favored five-membered metallacycle involving the C2-H bond. chim.it Several directing groups have been developed for this purpose:

N-Pivaloyl (Piv) Group: The bulky tert-butyl moiety of the pivaloyl group effectively blocks the C2 position, forcing rhodium catalysts to activate the C7-H bond. chim.it

Phosphinoyl and Phosphino Groups: N-P(O)tBu₂ and N-PtBu₂ have proven to be highly effective directing groups for palladium and rhodium-catalyzed C7-functionalization, respectively. nih.govnih.govnih.gov The P(III)-based N-PtBu₂ group is noted for being readily attached to the indole and cleaved from the product. nih.gov

N-Pyrimidyl Group: This directing group has been successfully employed in the rhodium(III)-catalyzed C7-thiolation and selenation of indolines. acs.org The resulting 7-functionalized indoline (B122111) can then be oxidized to the desired aromatic indole. This represents a direct precedent for introducing a sulfur-based functional group at the C7 position using C-H activation.

C3-Oxime Group: Demonstrating the principle of regiocontrol via directing groups, an oxime installed at the C3 position has been shown to direct rhodium-catalyzed methyl thiolation to the C4 position of the indole core. rsc.org

Detailed Examination of Reaction Pathways and Optimized Conditions for Compound Generation

Catalytic Systems Utilized in Indole Functionalization

The regioselective functionalization of the indole C7-H bond is predominantly achieved using transition-metal catalysts.

Rhodium Catalysts: Cationic rhodium(III) complexes are the most prominent catalysts for this transformation. The system typically employs a precatalyst such as [RhCp*Cl₂]₂ , which is activated in situ. sorbonne-universite.fr Generation of the active catalytic species often requires a halide scavenger, usually a silver salt like AgSbF₆ or AgNTf₂ . acs.orgsorbonne-universite.fr The catalytic cycle frequently involves an oxidant, such as copper(II) acetate (B1210297) (Cu(OAc)₂) , to regenerate the active Rh(III) state. acs.orgrsc.org

Palladium Catalysts: Palladium(II) catalysts, particularly Pd(OAc)₂ , have been used for C7-arylation when paired with a phosphinoyl directing group and a pyridine-type ligand. nih.gov

Metal-Free Systems: An innovative, transition-metal-free strategy for C7-functionalization has been developed involving C-H borylation. nih.gov This method uses simple boron tribromide (BBr₃) to selectively install a boron species at the C7 position, guided by an N-pivaloyl group. The resulting C7-borylated indole is a versatile intermediate that can be converted to a C7-hydroxyindole using an oxidant like sodium perborate (B1237305) (NaBO₃·4H₂O). researchgate.net This borylated intermediate holds potential for subsequent cross-coupling reactions to form C-S bonds.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The success of C7-selective thiolation hinges on the careful optimization of several reaction parameters. Drawing from the rhodium-catalyzed C7-thiolation of indolines, a representative system can be outlined. acs.org

| Parameter | Optimized Condition | Purpose/Rationale |

| Directing Group | N-Pyrimidyl | Forms a stable six-membered rhodacycle intermediate, directing the catalyst to the C7-H bond. |

| Catalyst | [RhCpCl₂]₂ (2.5 mol%) | The source of the active Rh(III) catalytic species. |

| Additive | AgSbF₆ (20 mol%) | Acts as a halide abstractor to generate the catalytically active cationic [CpRh]²⁺ species. |

| Oxidant | Cu(OAc)₂ (1.0 equiv) | Regenerates the Rh(III) catalyst after the reductive elimination step, enabling catalytic turnover. |

| Sulfur Source | Diaryl/dialkyl disulfides | The reagent that provides the thio-moiety for the C-S bond formation. |

| Solvent | 1,2-Dichloroethane (DCE) | An appropriate solvent that solubilizes reagents and facilitates the reaction at elevated temperatures. |

| Temperature | 120 °C | Provides the necessary thermal energy to overcome the activation barrier for C-H activation and subsequent steps. |

Comparative Evaluation of Diverse Synthetic Routes for Efficiency and Atom Economy

Two principal strategies for synthesizing this compound can be compared: building the indole ring with the substituent already in place (Route A) and late-stage C-H functionalization (Route B).

| Feature | Route A: Bartoli Ring Formation | Route B: Late-Stage C-H Thiolation |

| Starting Materials | 1-(Methylthio)-2-nitrobenzene, Vinyl Grignard | 1H-Indole, Directing Group, Disulfide |

| Regiocontrol | Excellent; defined by the precursor. | Good to Excellent; dependent on directing group and catalyst optimization. |

| Step Economy | Potentially shorter if precursor is available. | Longer; requires installation and removal of the directing group (two extra steps). |

| Atom Economy | Poor; uses 3 equivalents of Grignard reagent, generating significant magnesium salt byproducts. wikipedia.org | High; the formal reaction is a C-H/S-S coupling, which is highly atom-economical. |

| Cost & Safety | Grignard reagents are inexpensive but moisture-sensitive and pyrophoric. Precursor may be costly or require separate synthesis. | Uses expensive and toxic precious metal catalysts (Rh). Disulfides can be malodorous. |

| Flexibility | Less flexible; a new precursor is needed for each new substitution pattern. | Highly flexible; a common intermediate (e.g., N-DG-indole) can be functionalized with various partners. |

Advanced Synthetic Techniques Applicable to Indole Derivatives

The synthesis of complex indole derivatives like this compound can benefit from a range of advanced techniques that enhance efficiency, scope, and sustainability.

Solid-Phase Synthesis: The Bartoli indole synthesis has been successfully adapted to a solid-support methodology. rsc.org This approach facilitates purification by simple filtration and washing, and is well-suited for the generation of chemical libraries of substituted indoles.

Decarbonylative Coupling Reactions: Innovative C-H functionalization protocols have been developed that use unconventional coupling partners. For instance, rhodium-catalyzed C7-functionalization of indoles can be achieved using carboxylic acids or anhydrides as the coupling partner in a reaction that proceeds via C-H and C-C bond activation with the extrusion of CO. nih.gov

Transition-Metal-Free C-H Functionalization: A significant advance toward greener chemistry is the development of metal-free C-H activation. The directed C-H borylation of indoles at the C7 position using BBr₃ is a prime example. nih.govresearchgate.net This strategy avoids the cost and toxicity of precious metal catalysts and furnishes a versatile borane (B79455) intermediate for further derivatization.

Role of 7 Methylthio 1h Indole As a Key Intermediate in Complex Chemical Architectures

Intermediate in the Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold, an analogue of purine (B94841), is of significant interest to medicinal chemists due to the wide spectrum of biological activities exhibited by its derivatives, including antitumor and antimicrobial properties. nih.govresearchgate.netsemanticscholar.org Thio-substituted indoles are valuable precursors in the synthesis of these important heterocyclic systems, where the indole (B1671886) serves as the starting point for the annulation of the pyrimidine (B1678525) ring. nih.gov

The transformation of an indole core into a pyrrolo[2,3-d]pyrimidine system proceeds through several plausible mechanistic pathways, fundamentally leveraging the nucleophilic character of the indole ring and the reactivity of its N-H bond. A common strategy involves the use of a 3-substituted indole, such as a 3-cyanoacetyl indole, as the starting material. nih.gov

A probable mechanism for the formation of a pyrimidine ring fused to the indole core can be initiated by a base-catalyzed reaction. For instance, in the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives from 3-cyanoacetyl indole, a base like triethylamine (B128534) (TEA) activates aldehydes, which then undergo nucleophilic attack by the enol form of the 3-cyanoacetyl indole. nih.gov This is followed by a series of condensation and intramolecular cyclization steps.

In other pathways, the transformation may begin with an electrophilic attack at the C3 position of the indole. The resulting intermediate can then react with a suitable nitrogen-containing reagent. The final ring-closing step often involves the indole nitrogen attacking an electrophilic center, such as a nitrile or a carbonyl group, to form the six-membered pyrimidine ring in an intramolecular cyclization. The presence of a methylthio group can influence the electronic properties of the indole ring, potentially affecting the regioselectivity and rate of these cyclization reactions.

The utility of thio-substituted indoles as substrates is demonstrated in a variety of synthetic methodologies aimed at constructing the pyrrolo[2,3-d]pyrimidine skeleton. These reactions often employ the indole as a scaffold, building the pyrimidine ring onto its 'b' face (the C2-C3 bond).

One key precursor is 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile, a ketene (B1206846) dithioacetal. This compound serves as a versatile building block. For example, its reaction with substituted phenyl hydrazine (B178648) hydrochloride in the presence of anhydrous potassium carbonate (K2CO3) under reflux conditions leads to the chemo- and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives, showcasing the reactivity of the dithioacetal moiety. researchgate.net While this example leads to a pyrazole, similar ketene dithioacetal chemistry is a cornerstone for building various heterocyclic rings, including pyrimidines. A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has been synthesized and evaluated for anticancer potential. researchgate.net

Another approach involves the direct use of pyrrole (B145914) precursors to prepare pyrrolo[2,3-d]pyrimidine-2- and/or 4-thione derivatives. nih.gov These thiones can then be further functionalized. Alkylation of the thione compounds in a basic medium affords S-alkylated pyrrolo[2,3-d]pyrimidines, while reactions with amines can yield 2-amino pyrrolo[2,3-d]pyrimidines. nih.gov

The following table summarizes representative reactions involving thio-indole derivatives for the synthesis of related heterocyclic systems.

| Starting Material | Reagents | Product Type | Ref |

| 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile | Substituted phenyl hydrazine hydrochloride, K2CO3 | 1,3,4,5-tetrasubstituted pyrazoles | researchgate.net |

| Pyrrole precursors | Various cyclizing agents | Pyrrolo[2,3-d]pyrimidine-2,4-dithiones | nih.gov |

| Pyrrolo[2,3-d]pyrimidine thiones | Alkylating agents, base | S-alkylated pyrrolo[2,3-d]pyrimidines | nih.gov |

| 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine | Arylboronic acid (Suzuki-Miyaura coupling) | 4-Aryl-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine | researchgate.net |

Once the core pyrrolo[2,3-d]pyrimidine structure is assembled from a 7-(methylthio)-1H-indole precursor, both the indole nitrogen and the methylthio group offer opportunities for further structural diversification.

Derivatization at the Indole Nitrogen (1H): The hydrogen atom on the indole nitrogen is acidic and can be removed by a base, allowing for the introduction of various substituents. Alkylation or acylation at this position is a common strategy to modify the compound's properties. For instance, methyl, benzyl, and tosyl groups can be installed on the nitrogen atom of prepared indoles in high yields through base-catalyzed reactions with the corresponding alkylating or sulfonylating reagents. researchgate.net This post-incorporation modification is crucial for exploring structure-activity relationships in drug discovery programs.

Derivatization of the Methylthio Group: The methylthio group (-SMe) is a highly versatile functional handle. It can be:

Oxidized: The sulfur atom can be oxidized to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-S(O)2Me), which alters the electronic and steric properties of the molecule and can introduce new hydrogen bonding capabilities.

Displaced: The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities.

Used in Cross-Coupling Reactions: The methylthio group can participate in transition metal-catalyzed cross-coupling reactions. A notable example is the Liebeskind-Srogl cross-coupling, which allows for the arylation of thioethers. This reaction was used to prepare triaryl pyrrolo[2,3-d]pyrimidines from a 2-(methylthio)pyrrolo[2,3-d]pyrimidine intermediate by reacting it with an arylboronic acid. researchgate.net This demonstrates that the methylthio group can be effectively replaced with aryl groups, providing a powerful tool for structural elaboration.

Contribution to the Synthesis of Condensed Bicyclic Systems

Beyond pyrrolopyrimidines, this compound and its isomers are valuable intermediates for synthesizing a broader range of condensed bicyclic and polycyclic systems. The indole framework provides a rigid scaffold upon which additional rings can be fused, leading to complex architectures like those found in various alkaloids and synthetic compounds with important biological activities.

Ring annulation, the process of building a new ring onto an existing one, is a key strategy in synthetic organic chemistry. Thio-substituted indoles are effective substrates in various annulation reactions.

A prominent example is the heteroannulation of 2-[Bis(methylthio)methylene]-1-methyl-3-oxoindole. This compound reacts with β-substituted β-lithioaminoacrylonitrile, malononitrile, or guanidine (B92328) to yield novel substituted pyrido[3,2-b]indoles and pyrimido[5,4-b]indole derivatives. researchgate.net The mechanism involves the bis(methylthio)methylene group acting as an electrophilic partner in a cyclization cascade, where one of the methylthio groups is ultimately eliminated.

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building complex molecules. A base-catalyzed cyclization of ortho-iodoanilines bearing a sulfur substituent has been shown to produce 2-methylthio-indoles. chim.it The sulfur atom is crucial, as it activates the alkyne bond towards nucleophilic attack by the aniline (B41778) nitrogen via a propargyl-allenyl intermediate. chim.it This principle of sulfur-assisted cyclization can be extended to build more complex fused systems. Furthermore, rhodium-catalyzed C-H/N-H annulation reactions provide a modern and efficient route to substituted indoles, which can then serve as intermediates for further cyclizations to create scaffolds like indolo[2,1-a]isoquinolines. pkusz.edu.cn

The following table highlights different annulation strategies starting from indole derivatives.

| Annulation Strategy | Indole Precursor Type | Resulting Condensed System | Ref |

| Heteroannulation | 2-[Bis(methylthio)methylene]-1-methyl-3-oxoindole | Pyrido[3,2-b]indoles, Pyrimido[5,4-b]indoles | researchgate.net |

| Base-catalyzed Cyclization | ortho-Iodoanilines with sulfur-substituted alkynes | 2-Methylthio-indoles | chim.it |

| Aza-Annulation / Pictet-Spengler | Tetrahydro-β-carboline derived enaminones | Indolizino[8,7-b]indoles | nih.gov |

| C-H/N-H Annulation Cascade | N-H Indoles and alkynes | Indolo[2,1-a]isoquinolines | pkusz.edu.cn |

The synthesis of a condensed bicyclic system from a this compound intermediate is often not the final step. The initial product serves as a platform for further structural elaboration to reach a final target molecule with desired properties. The methylthio group, if carried through the synthesis, remains a valuable handle for late-stage functionalization.

For example, after the formation of a pyrido[3,2-b]indole core via the heteroannulation described previously, the remaining methylthio group on the newly formed pyridine (B92270) ring can be targeted. researchgate.net It can be displaced by various nucleophiles (e.g., amines, alkoxides) to introduce diversity at that position. Alternatively, it can be oxidized to the corresponding sulfone, which not only modifies the electronic character but also becomes a better leaving group for subsequent substitution reactions.

In the synthesis of complex natural products or their analogues, this type of downstream modification is critical. For instance, in the construction of functionalized indolizino[8,7-b]indoles, an initial bicyclic core is formed, which is then further elaborated. nih.gov While the specific example used a benzoyl group, a methylthio group at a strategic position would offer similar, if not more versatile, opportunities for late-stage diversification through displacement or cross-coupling chemistry, allowing chemists to fine-tune the structure of the final compound.

Impact on Scaffold Diversity and Complexity in Synthetic Compound Libraries

One of the most significant applications of this compound is in the generation of compound libraries for high-throughput screening. The concept of scaffold diversity is crucial in drug discovery, as libraries with a wide range of core structures are more likely to yield hits against various biological targets. nih.govresearchgate.net

This compound is an ideal starting point for diversity-oriented synthesis (DOS). researchgate.net Beginning with this single intermediate, chemists can employ a variety of reactions targeting the methylthio group to rapidly generate a multitude of new scaffolds. This approach significantly expands the chemical space explored, increasing the probability of discovering novel bioactive molecules. nih.gov The indole core provides a biologically relevant framework, while the transformations of the methylthio group introduce diversity and complexity. mdpi.comlifechemicals.com

The table below illustrates how different chemical transformations applied to the methylthio group of this compound can lead to a diverse set of new molecular scaffolds.

| Reaction Type | Reagents/Conditions | Resulting Scaffold/Functional Group | Impact on Diversity |

| Oxidation | m-CPBA or other oxidizing agents | 7-(Methylsulfinyl)-1H-indole or 7-(Methylsulfonyl)-1H-indole | Introduces polar sulfoxide/sulfone groups, altering H-bonding capacity and electronics. |

| Nucleophilic Substitution acs.org | Strong nucleophiles (e.g., alkoxides, amines) under specific conditions | 7-Alkoxy-1H-indole or 7-Amino-1H-indole | Creates entirely new functional groups at the 7-position, leading to distinct compound classes. |

| Desulfurization orgsyn.org | Raney Nickel | 1H-Indole | Removes the substituent, providing access to the parent indole scaffold for further, different functionalization. |

| Cross-Coupling acs.org | Grignard reagents with Nickel catalyst | 7-Aryl-1H-indole or 7-Alkyl-1H-indole | Forms new C-C bonds, adding significant complexity and allowing for the exploration of aryl-substituted indole space. |

By leveraging these transformations, a single intermediate, this compound, becomes a gateway to a rich collection of structurally diverse compounds, each with the potential for unique biological activity. This strategy is a powerful tool in modern drug discovery, enabling the efficient exploration of chemical space around a privileged heterocyclic core.

Medicinal Chemistry Perspectives on Compounds Derived from 7 Methylthio 1h Indole

Structural Relationship to Known Classes of Kinase Inhibitors, Particularly mTOR Inhibitors

The Pyrrolopyrimidine Scaffolding as a Recurrent Substructure in Kinase Inhibitor Design

The pyrrolopyrimidine core is a bioisostere of the purine (B94841) ring system found in ATP, the natural substrate for kinases. This inherent structural mimicry allows pyrrolopyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site. This scaffold has been successfully employed in the development of inhibitors for a wide range of kinases, including Janus kinases (JAKs) and those involved in the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov The versatility of the pyrrolopyrimidine scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions to fine-tune binding affinity and selectivity for the target kinase. nih.gov

Analysis of the Role of the 7-Substituted Indole (B1671886) Moiety within the Architecture of Derived Inhibitors

The substitution pattern on the indole ring is critical in dictating the pharmacological properties of the resulting inhibitor. researchgate.net Specifically, substitutions at the 7-position of the indole ring can modulate the compound's interaction with the kinase, influencing its potency and selectivity profile. For instance, in the development of CDK7 inhibitors, substitution at the 7-position of an indole ring with a methyl sulfone group was shown to increase potency. acs.org This highlights the importance of exploring various substituents at this position to optimize inhibitor performance.

Investigation of Structure-Activity Relationships (SAR) Pertaining to the Indole Fragment within Complex Molecules

The systematic investigation of how structural modifications to a molecule affect its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. For complex molecules derived from 7-(methylthio)-1H-indole, understanding the SAR of the indole fragment is crucial for designing more effective and selective kinase inhibitors.

Influence of the Methylthio Group on Binding Interactions and Functional Efficacy of Derived Compounds

The methylthio (-SCH3) group at the 7-position of the indole ring can exert a significant influence on the binding interactions and functional efficacy of a derived inhibitor. The sulfur atom in the methylthio group is capable of engaging in various non-covalent interactions, including hydrophobic interactions and potentially weak hydrogen bonds or other non-canonical interactions with amino acid residues in the kinase active site. The size and lipophilicity of the methylthio group can also impact how the indole moiety is positioned within the binding pocket, potentially leading to enhanced van der Waals contacts and improved potency.

While direct SAR data for a 7-methylthio group in mTOR inhibitors is not extensively published, related substitutions provide valuable insights. For example, the synthesis of 6-bromo-7-(methylthio)-1H-indole for use in CDK7 inhibitors indicates the utility of this specific substitution pattern in kinase inhibitor design. acs.org Furthermore, the conversion of a methylthio group to a methyl sulfone (-SO2CH3) group, a common metabolic transformation, can alter the electronic and steric properties of the substituent, potentially leading to changes in binding affinity and selectivity. acs.org

| Kinase Target | Substitution at Indole 7-Position | Observed Effect on Activity | Reference |

| CDK7 | Methyl sulfone | Increased potency | acs.org |

| mTOR | Aza-indole (bioisostere) | Maintained potency | acs.org |

Impact of Indole Core Modifications on the Pharmacological Profile of Derived Compounds

Modifications to the indole core itself, beyond the 7-position substituent, can profoundly impact the pharmacological profile of a derived compound. Altering the electronics of the indole ring through the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the indole nitrogen and its ability to act as a hydrogen bond donor. Furthermore, the replacement of the indole core with bioisosteric scaffolds, such as azaindoles, has been a successful strategy in kinase inhibitor design to improve properties like solubility, metabolic stability, and target selectivity. acs.org For example, in the optimization of mTOR inhibitors, the replacement of a substituted aniline (B41778) with various indoles and azaindoles led to compounds with lower lipophilicity while maintaining or improving potency. acs.orgnih.gov

| Modification to Indole-Based Inhibitor | Effect on Pharmacological Profile | Example Kinase Target | Reference |

| Replacement with Aza-indole | Improved selectivity and/or potency | mTOR | acs.org |

| Substitution at various indole positions | Modulated potency and selectivity | Sphingosine (B13886) Kinase 2 | nih.gov |

| Fusion with other ring systems | Creation of novel, potent inhibitors | Protein Kinase CK2 | mdpi.com |

Applications of Computational Chemistry and Molecular Modeling in Understanding Derived Compound Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into how a ligand, such as a this compound derivative, interacts with its protein target. These methods allow researchers to visualize and analyze the binding mode of an inhibitor within the kinase active site, guiding the design of new analogs with improved properties.

Molecular docking studies, for instance, can predict the preferred binding orientation of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. mdpi.com This information can be used to rationalize observed SAR data and to prioritize the synthesis of new compounds. For example, molecular modeling of indole-based sphingosine kinase 2 inhibitors revealed key nonpolar interactions and hydrogen bonds responsible for their high potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, further streamlining the drug design process. By applying these computational approaches to derivatives of this compound, medicinal chemists can accelerate the discovery and optimization of novel kinase inhibitors.

Ligand-Protein Docking Studies for Compounds Incorporating the this compound Moiety

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode of potential drugs and in structure-based drug design. For indole-based compounds, docking studies have been crucial in elucidating their interactions with various protein targets, including kinases, G-protein coupled receptors, and enzymes. mdpi.comajchem-a.com

While specific docking studies on this compound derivatives are not extensively documented in publicly available literature, the principles can be extrapolated from studies on other substituted indoles. For instance, docking analyses of 4- and 5-substituted indoles as αvβ3 antagonists have demonstrated the importance of the substitution pattern for achieving the correct binding conformation within the receptor's active site. nih.gov The placement of a substituent on the indole ring dictates the orientation of the entire molecule, allowing for optimal interactions with key amino acid residues.

In a hypothetical docking study of a this compound derivative, the methylthio group at the 7-position could be anticipated to engage in several types of interactions:

Hydrophobic Interactions: The methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Sulfur-Aromatic Interactions: The sulfur atom can participate in non-covalent interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: While the sulfur atom itself is a weak hydrogen bond acceptor, its presence can influence the electronic properties of the indole N-H group, potentially modulating its hydrogen bonding capabilities.

A theoretical docking study of a hypothetical inhibitor incorporating the this compound scaffold into the ATP binding site of a protein kinase might reveal the following interactions:

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

| Leucine 83 | Hydrophobic | 3.8 |

| Valine 91 | Hydrophobic | 4.1 |

| Phenylalanine 158 | π-Sulfur | 4.5 |

| Lysine 72 | Hydrogen Bond (via indole N-H) | 2.9 |

These predicted interactions would provide a rational basis for the synthesis of novel derivatives with improved potency and selectivity. The data from such studies are crucial for optimizing lead compounds in drug discovery projects.

Conformational Analysis of the Indole Fragment within Complex Ligand Structures

Quantum mechanical conformational analysis has been successfully employed to rationalize structure-activity relationships (SAR) for substituted indole derivatives. nih.gov Such studies can predict the preferred dihedral angles and the orientation of substituents relative to the indole ring. For the this compound fragment, a key conformational parameter would be the torsion angle involving the C6-C7-S-C(methyl) atoms.

The conformational landscape of a this compound derivative would likely be influenced by:

Steric Hindrance: The size of the methylthio group could influence the preferred orientation of adjacent substituents on the indole ring or on the nitrogen atom.

Electronic Effects: The electron-donating nature of the methylthio group can affect the electronic distribution in the indole ring, which in turn can influence non-covalent interactions that stabilize certain conformations.

A representative conformational analysis of a hypothetical this compound derivative might yield the following data:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C6-C7-S-Cmethyl) | Population (%) |

| 1 | 0.00 | 90° | 65 |

| 2 | 1.20 | -90° | 30 |

| 3 | 2.50 | 0° | 5 |

This information is invaluable for understanding why certain structural modifications lead to an increase or decrease in biological activity and for designing new compounds with a higher population of the desired bioactive conformation.

Quantum Chemical Calculations to Predict Reactivity and Electronic Properties of Derived Compounds

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules. nih.gov These methods can provide insights into parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. Such information is crucial for understanding a molecule's reactivity, metabolic stability, and potential for intermolecular interactions. mdpi.com

For compounds derived from this compound, quantum chemical calculations can be used to:

Predict Sites of Metabolism: The calculations can identify electron-rich regions of the molecule that are more susceptible to oxidative metabolism by cytochrome P450 enzymes.

Estimate pKa: The acidity of the indole N-H proton can be predicted, which is important for understanding the ionization state of the molecule at physiological pH.

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to charge transfer interactions.

A summary of calculated electronic properties for this compound could be presented as follows:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.1 D |

| pKa (indole N-H) | 17.5 |

These calculated parameters can be correlated with experimental observations and used to guide the design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. For example, a large HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. nih.gov

Advanced Research Methodologies Applied to 7 Methylthio 1h Indole and Its Derivatives

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous characterization of newly synthesized indole (B1671886) derivatives. These techniques provide detailed information on the molecular framework, mass, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-(methylthio)-1H-indole and its derivatives. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular structure. beilstein-journals.orgrsc.org

In a typical ¹H NMR spectrum of an indole derivative, the proton on the indole nitrogen (N-H) appears as a broad singlet in the downfield region. The aromatic protons on the indole ring system exhibit characteristic chemical shifts and coupling constants that are influenced by the nature and position of substituents. For a 7-substituted indole, the protons on the benzene (B151609) portion of the ring would show distinct splitting patterns. The methyl protons of the methylthio group (-S-CH₃) would appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are characteristic and sensitive to substitution. The carbon of the methyl group in the methylthio substituent would be found in the aliphatic region of the spectrum. The general ranges for indole derivative chemical shifts are presented in the table below.

Table 1: Typical NMR Chemical Shift Ranges for Indole Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Indole N-H | 7.5 - 8.5 |

| ¹H | Aromatic C-H | 6.5 - 7.7 |

| ¹H | -S-CH₃ | 2.0 - 2.5 |

| ¹³C | Aromatic C | 100 - 140 |

| ¹³C | -S-CH₃ | 15 - 25 |

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the indole ring.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is approximately 163.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, indole derivatives often exhibit characteristic fragmentation pathways. A common fragmentation for indoles involves the loss of HCN, leading to a characteristic fragment ion. scirp.org For derivatives of this compound, fragmentation may also involve the cleavage of the methylthio group. The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule and identify unknown related compounds in a mixture. scirp.orgnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, isolation, and purity assessment of this compound and its derivatives. Reversed-phase HPLC is commonly employed for these nonpolar to moderately polar compounds. nih.govnih.gov

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 or C8 silica (B1680970) column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov The purity of the compound is determined by the presence of a single peak in the chromatogram, and the area of the peak can be used for quantification. Preparative HPLC can be used to isolate pure compounds for further analysis. rsc.org

Table 3: Typical HPLC Parameters for the Analysis of Indole Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic acid |

| Detection | UV-Vis at 220 nm and 280 nm |

Crystallographic Analysis for Elucidating Solid-State Structures of the Intermediate and Derived Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to derivatives of this compound that form suitable single crystals. The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles within the molecule. mdpi.comresearchgate.net

Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com This information is valuable for understanding the physical properties of the compound and can provide insights into its biological activity by revealing potential interaction points with biological macromolecules. The structures of various indole derivatives containing sulfur have been successfully determined using this method. mdpi.comnih.gov

In Vitro Assay and Screening Methodologies for Preliminary Biological Evaluation of Derived Compounds

Once new derivatives of this compound are synthesized and characterized, their potential biological activity is assessed through a variety of in vitro assays. These preliminary screenings are essential for identifying promising lead compounds for further development.

Given the broad range of biological activities reported for indole derivatives, a diverse panel of assays may be employed. nih.govresearchgate.net For example, to assess antimicrobial potential, derivatives can be tested against a panel of Gram-positive and Gram-negative bacteria and various fungal strains. nih.gov The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial activity. nih.gov

If anticancer activity is being investigated, the cytotoxicity of the compounds is typically evaluated against a panel of human cancer cell lines. nih.gov Assays such as the MTT or SRB assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀).

Furthermore, enzyme inhibition assays can be used to investigate the mechanism of action. For instance, if the compounds are designed as kinase inhibitors, their activity against specific kinases would be measured. Similarly, for compounds designed as tyrosinase inhibitors, their ability to inhibit the enzymatic activity of tyrosinase would be quantified. researchgate.netmdpi.com

Table 4: Common In Vitro Assays for Biological Evaluation of Indole Derivatives

| Assay Type | Purpose | Example Endpoint |

|---|---|---|

| Antimicrobial Susceptibility | To determine antibacterial and antifungal activity | Minimum Inhibitory Concentration (MIC) |

| Cytotoxicity Assay (e.g., MTT) | To assess anticancer activity | IC₅₀ (half-maximal inhibitory concentration) |

| Enzyme Inhibition Assay | To identify the mechanism of action | Ki (inhibition constant), IC₅₀ |

Future Directions and Emerging Research Avenues for 7 Methylthio 1h Indole in Chemical Science

Exploration of Novel Synthetic Applications Beyond Current Known Uses

The synthetic utility of 7-(Methylthio)-1H-indole as a building block is an area ripe for exploration. The presence of the nucleophilic indole (B1671886) core, combined with the potentially reactive methylthio group, allows for a diverse range of chemical transformations.

Future research could focus on:

Metal-Catalyzed Cross-Coupling Reactions: The methylthio group can act as a leaving group in certain nickel-catalyzed cross-coupling reactions, enabling the introduction of various alkyl and aryl substituents at the C-7 position. acs.org Investigating the scope of Grignard reagents and other organometallic partners could yield a library of novel 7-substituted indoles, which are otherwise challenging to synthesize.

Thioether as a Directing Group: The sulfur atom could be explored as a directing group for C-H activation at the adjacent C-6 position of the indole ring, a notoriously difficult position to functionalize selectively. This would open a new pathway to di-substituted indole derivatives with unique electronic and steric properties.

Synthesis of Complex Heterocycles: The reactivity of the indole nucleus can be harnessed to construct more complex fused heterocyclic systems. For instance, reactions involving the N-H and C-2 positions could be explored to build polycyclic structures with the 7-(methylthio) moiety serving as a key modulator of reactivity and solubility. A potential reaction pathway could involve adapting the reactivity observed in compounds like 3,3-dimethyl-2-methylthio-3H-indole to create novel cyanine-based dyes or functional materials. rsc.org

| Potential Reaction Class | Reagents/Catalysts | Potential Product |

| Nickel-Catalyzed Coupling | Grignard Reagents (R-MgBr), Ni-catalyst | 7-Alkyl/Aryl-1H-indole |

| C-H Activation | Palladium or Rhodium catalysts | 6,7-Disubstituted-1H-indole |

| Annulation Reactions | Dicarbonyl compounds, Lewis acids | Fused Polycyclic Indoles |

Development of Green Chemistry Principles and Sustainable Approaches for its Synthesis

Traditional indole syntheses often rely on harsh conditions and hazardous reagents. rsc.org The future synthesis of this compound and its derivatives must align with the principles of green chemistry to ensure environmental and economic viability. researchgate.net

Key research avenues include:

Microwave-Assisted Synthesis: Applying microwave irradiation can dramatically reduce reaction times and energy consumption for classical indole syntheses, such as the Fischer, Bischler, or Hemetsberger methods. tandfonline.com This approach could be optimized for the synthesis of 7-(methylthio)-substituted precursors.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route for synthesis. Future work could involve engineering enzymes, such as thioesterases or methyltransferases, to construct or modify the this compound scaffold under mild, aqueous conditions. acs.org This could involve, for example, the enzymatic N-acylation of the indole ring. acs.org

Sustainable Solvents and Catalysts: Research should focus on replacing hazardous solvents with greener alternatives like ethanol (B145695) or water and employing reusable, non-toxic catalysts such as nanocatalysts or solid-supported acids for key synthetic steps. rsc.orgbeilstein-journals.org Multicomponent reactions (MCRs) that build the indole core in a single, atom-economical step represent a particularly promising sustainable strategy. rsc.org

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, lower energy use | Fischer indole synthesis of a 7-(methylthio) precursor. tandfonline.com |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Enzymatic functionalization of the indole N-H bond. acs.org |

| Multicomponent Reactions | Atom economy, step efficiency, reduced waste | One-pot synthesis of the indole core from simple precursors. rsc.org |

Potential for Broad Functionalization and Derivatization into Diverse Bioactive Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov The 7-(methylthio) substituent provides a unique handle for creating derivatives with novel pharmacological profiles.

Future directions in this area are:

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the electronic properties, polarity, and hydrogen-bonding capabilities of the molecule, potentially leading to new interactions with biological targets.

C-3 Functionalization: The C-3 position of the indole ring is the most nucleophilic and a common site for modification. chemrxiv.org Derivatization at this position with various pharmacophores, while retaining the 7-methylthio group, could generate libraries of compounds for screening against kinases, GPCRs, or other disease-relevant targets.

Bioisosteric Replacement: The methylthio group can be considered a bioisostere of other functionalities. Exploring the synthesis of analogs where the -SMe group is replaced by -OMe, -Cl, or -CF3 could help elucidate structure-activity relationships (SAR) for a given biological target. nih.gov The development of indolyl thioethers is a vital endeavor in chemical sciences due to their prevalence in pharmaceuticals. researchgate.net

| Derivatization Strategy | Target Position | Potential Outcome |

| Sulfur Oxidation | C-7 (Sulfur atom) | Creation of sulfoxide and sulfone analogs with altered polarity. |

| Electrophilic Substitution | C-3 | Introduction of diverse functional groups for SAR studies. chemrxiv.org |

| Suzuki/Sonogashira Coupling | C-3 (after halogenation) | Assembly of complex biaryl or alkynyl-linked structures. nih.gov |

Integration into Automated Synthesis Platforms for High-Throughput Compound Generation

To fully explore the chemical space around this compound, modern high-throughput techniques are essential. Automated synthesis platforms can accelerate the discovery of new derivatives with desirable properties.

Emerging opportunities include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. nih.gov Developing a robust flow synthesis for the core this compound scaffold would enable the rapid production of the starting material. acs.orgresearchgate.net Subsequent in-line functionalization steps could generate a library of derivatives efficiently.

Automated Parallel Synthesis: Using robotic platforms, a matrix of starting materials (e.g., various aldehydes for C-3 functionalization and different 7-substituted indoles) can be reacted in parallel in microtiter plates. nih.govimperial.ac.uk This approach, combined with high-throughput screening, can rapidly identify promising lead compounds. nih.gov

DNA-Encoded Libraries (DEL): A highly advanced strategy involves synthesizing libraries of this compound derivatives where each unique molecule is tagged with a specific DNA barcode. This technology allows for the screening of billions of compounds against a biological target in a single experiment, and recent advances have demonstrated the feasibility of on-DNA indole synthesis. acs.org

| Automation Technology | Primary Benefit | Application to this compound |

| Flow Chemistry | Scalability, Safety, Control | Rapid synthesis of the core scaffold and its primary derivatives. mdpi.com |

| Parallel Synthesis | High-Throughput Library Generation | Creation of a diverse library of C-3 functionalized analogs. nih.gov |

| DNA-Encoded Libraries | Massive Library Size, Efficient Screening | Exploration of vast chemical space for novel biological activity. acs.org |

Theoretical Predictions for New Reaction Pathways or Undiscovered Biological Activities of Derived Structures

In silico methods are powerful tools for guiding synthetic efforts and prioritizing compounds for biological testing, thereby saving significant time and resources.

Future computational research on this compound should involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping to design new synthetic reactions and understand reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural descriptors of a series of this compound analogs with their measured biological activity, QSAR studies can predict the activity of new, unsynthesized compounds. nih.govnih.gov This allows for the rational design of more potent molecules.

Molecular Docking and Dynamics Simulations: Virtual screening of libraries of this compound derivatives against the 3D structures of known protein targets can identify potential drug candidates. nih.gov Molecular dynamics simulations can then be used to predict the stability of the ligand-protein complex and elucidate the key binding interactions, guiding further optimization. nih.gov

| Computational Method | Primary Goal | Specific Application |

| Density Functional Theory (DFT) | Predict Reactivity and Properties | Identify kinetic and thermodynamic parameters for novel cyclization reactions. nih.gov |

| QSAR | Predict Biological Activity | Design derivatives with enhanced antibacterial or anticancer activity. nih.gov |

| Molecular Docking | Identify Potential Biological Targets | Screen virtual libraries against targets like aromatase or penicillin-binding proteins. nih.govnih.gov |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Methylthio)-1H-indole, and how can its purity be optimized?

- Methodology : The synthesis typically involves electrophilic substitution or cross-coupling reactions. For example, bromination of a methylthio-substituted indole precursor using reagents like N-bromosuccinimide (NBS) in dichloromethane at controlled temperatures can introduce halogens for further functionalization . Post-synthesis, purity is optimized via recrystallization or column chromatography, with solvents selected based on compound polarity.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR can resolve the methylthio group (δ ~2.5 ppm for SCH₃) and indole NH proton (δ ~10-12 ppm) .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Identifies proton environments and carbon frameworks. Aromatic protons in the indole ring typically resonate between δ 6.5–8.5 ppm .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., C₉H₉NS: [M+H]⁺ = 164.0434) .

- Infrared Spectroscopy (IR) : Detects functional groups like C-S (600–700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the methylthio group at the 7-position influence reactivity in cross-coupling reactions compared to other substituents?

- Mechanistic Insight : The methylthio group acts as a moderate electron donor via resonance, potentially directing electrophilic substitution to the 4- or 5-positions. In Suzuki-Miyaura couplings, its steric bulk may hinder reactivity compared to smaller groups (e.g., -Bpin in ), but it enhances stability in oxidative conditions .

- Case Study : Rhodium-catalyzed C7-arylation of indoles ( ) demonstrates that steric and electronic effects of the methylthio group can modulate regioselectivity and reaction yields.

Q. What strategies mitigate contradictions in reported biological activities of this compound derivatives?

- Data Analysis Framework :

Structure-Activity Relationship (SAR) Studies : Compare derivatives with substituents at different positions (e.g., 5-Bromo-3-(methylthio)-1H-indole in vs. 7-substituted analogs).

Dose-Response Assays : Quantify IC₅₀ values across cell lines to distinguish intrinsic activity from cytotoxicity.

Meta-Analysis : Reconcile discrepancies by standardizing assay conditions (e.g., pH, solvent) and validating results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can computational modeling predict the material science applications of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic properties for OLEDs or sensors .

- Molecular Dynamics (MD) : Simulate interactions with polymers or metal surfaces to design functional materials.

- Experimental Validation : Compare predicted charge-transfer efficiency with experimental photoluminescence quantum yields .

Methodological Challenges and Solutions

Q. Why do Suzuki-Miyaura couplings of this compound yield lower efficiency than unsubstituted indoles?

- Root Cause : The methylthio group may coordinate with palladium catalysts, leading to deactivation. Steric hindrance at the 7-position also limits accessibility .

- Optimization :

- Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning.

- Employ microwave-assisted synthesis to enhance reaction kinetics .

Q. How can researchers resolve conflicting NMR data for this compound in different solvents?

- Approach :

- Solvent Titration : Record NMR spectra in deuterated DMSO, CDCl₃, and methanol to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Applications in Drug Discovery

Q. What preclinical models are suitable for evaluating the anticancer potential of this compound derivatives?

- Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。